

Physical and chemical characteristics of spiro[2.4]heptane compounds

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Spiro[2.4]heptane-1-carboxylic Acid

Cat. No.: B100570

[Get Quote](#)

An In-Depth Technical Guide to the Physical and Chemical Characteristics of Spiro[2.4]heptane Compounds

Introduction: The Unique Architecture of Spiro[2.4]heptane

In the landscape of modern organic and medicinal chemistry, the pursuit of novel molecular scaffolds that offer precise three-dimensional arrangements is paramount. Among these, spirocyclic systems have garnered significant attention for their ability to impart conformational rigidity and structural novelty. The spiro[2.4]heptane framework, consisting of a cyclopropane ring and a cyclopentane ring sharing a single quaternary carbon atom, represents a foundational structure in this class. Its inherent ring strain and defined spatial geometry make it a compelling building block for complex molecular design, particularly in the development of new therapeutics.^{[1][2]}

The fusion of a small, strained ring with a more flexible one creates a unique conformational landscape and distinct reactivity profile. This guide provides a comprehensive exploration of the physical and chemical characteristics of spiro[2.4]heptane and its derivatives, offering insights for researchers, scientists, and drug development professionals seeking to leverage this scaffold's unique properties. We will delve into its structural properties, spectroscopic signatures, reactivity, synthesis, and its burgeoning role as a privileged motif in drug discovery.^{[3][4]}

Core Physical and Thermodynamic Properties

The parent spiro[2.4]heptane is a volatile, alicyclic hydrocarbon. Its physical properties are dictated by its compact, strained structure. Understanding these foundational characteristics is essential for its manipulation, purification, and application in synthetic chemistry.

Property	Value	Source
Molecular Formula	C ₇ H ₁₂	[5]
Molecular Weight	96.17 g/mol	[5] [6]
CAS Registry Number	185-49-9	[5]
Boiling Point	373.2 K (100.05 °C)	[7]
logP (Octanol/Water)	2.34	[8]
IUPAC Name	spiro[2.4]heptane	[6]

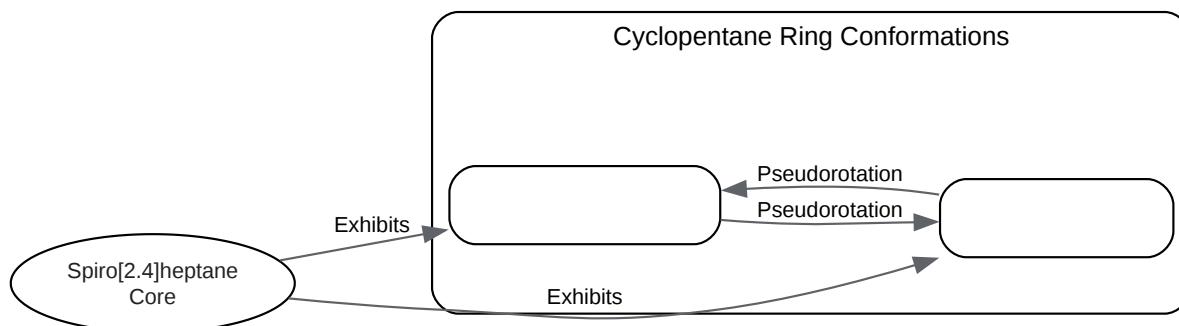
Table 1: Key Physical Properties of Spiro[2.4]heptane.

The positive LogP value indicates a lipophilic nature, a critical parameter in drug design influencing membrane permeability and solubility.[\[2\]](#) The boiling point is comparable to other alkanes of similar molecular weight, though the rigid spirocyclic structure can influence intermolecular interactions.

Spectroscopic Signature: Identifying the Spiro[2.4]heptane Core

The unique structural features of spiro[2.4]heptane give rise to a distinct spectroscopic fingerprint, which is crucial for characterization and reaction monitoring.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹³C NMR: The spectrum is characterized by a few key signals. The quaternary spiro carbon typically appears as a unique singlet. The carbons of the cyclopropane ring are highly shielded due to the ring strain and appear at distinct upfield chemical shifts. The cyclopentane carbons resonate in the typical aliphatic region.[\[6\]](#)[\[9\]](#)


- ^1H NMR: The proton spectrum is often complex due to the fixed spatial relationships between protons, leading to intricate spin-spin coupling patterns. Protons on the cyclopropane ring are particularly shielded and show characteristic geminal and cis/trans couplings.
- Mass Spectrometry (MS):
 - In electron ionization mass spectrometry (EI-MS), spiro[2.4]heptane and its derivatives show a clear molecular ion peak (M^+). Fragmentation patterns often involve the cleavage of the cyclopentane ring or the strained cyclopropane ring, providing structural clues.[10][11][12]

Conformational Analysis: A Constrained System

Unlike acyclic or simple monocyclic alkanes, the spiro[2.4]heptane scaffold has significantly restricted conformational freedom. This rigidity is a key attribute exploited in drug design to reduce the entropic penalty upon binding to a biological target.[4]

- The cyclopropane ring is inherently planar and rigid.
- The cyclopentane ring, however, is non-planar and typically adopts a twisted (C_2) or envelope (C_s) conformation to minimize torsional strain. The spiro-fusion point acts as a pivot, influencing the puckering of the five-membered ring.

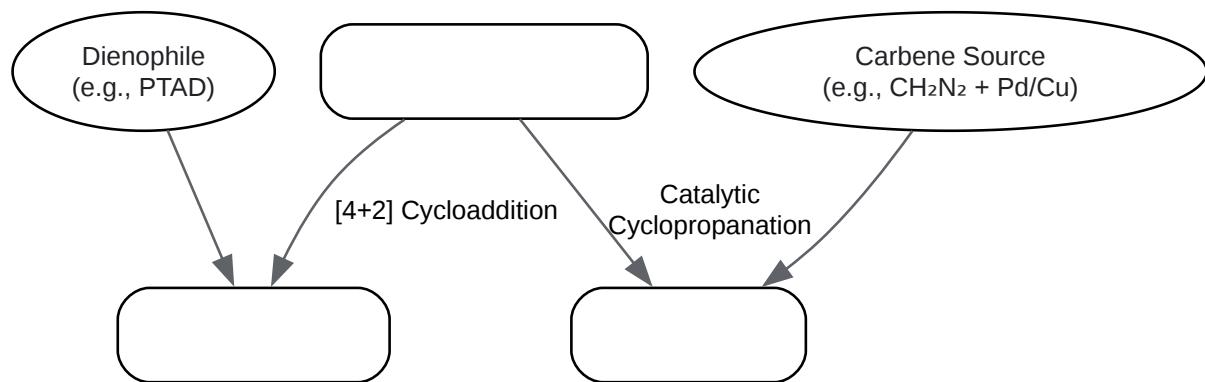
Computational and experimental studies, such as those performed on related spiro-epoxides, demonstrate that the energy barrier between these conformations is relatively low, but the overall flexibility is much lower than in an unconstrained cyclopentane.[13]

[Click to download full resolution via product page](#)

Caption: Conformational landscape of the cyclopentane ring in spiro[2.4]heptane.

Chemical Reactivity and Synthetic Utility

The chemistry of spiro[2.4]heptane is dominated by the high ring strain of the cyclopropane moiety and the versatility of the cyclopentane ring for further functionalization.


Reactions Involving the Cyclopropane Ring

The approximately 27.5 kcal/mol of strain energy in a cyclopropane ring makes it susceptible to ring-opening reactions, particularly under acidic conditions or with transition metal catalysts. This reactivity can be harnessed for synthetic transformations, converting the spirocycle into functionalized cyclopentyl or cyclohexyl derivatives.

Reactivity of Spiro[2.4]hepta-4,6-diene

A particularly valuable derivative is spiro[2.4]hepta-4,6-diene. The conjugated diene system within the cyclopentane ring is highly reactive in cycloaddition reactions.^{[14][15]}

- Diels-Alder Reactions: It readily reacts with a variety of dienophiles to generate complex polycyclic structures. This is a cornerstone of its application in organic synthesis.
- Catalytic Cyclopropanation: The double bonds can undergo further cyclopropanation, leading to the formation of intricate tricyclic systems.[16]

[Click to download full resolution via product page](#)

Caption: Key cycloaddition reactions of spiro[2.4]hepta-4,6-diene.

Synthesis of the Spiro[2.4]heptane Core: An Experimental Protocol

The most direct and common method for constructing the spiro[2.4]heptane skeleton is the cyclopropanation of an exocyclic olefin, specifically methylenecyclopentane. The Simmons-Smith reaction is a field-proven method for this transformation.

Protocol: Simmons-Smith Cyclopropanation of Methylenecyclopentane

Causality: This protocol utilizes a zinc carbenoid (iodomethyl)zinc iodide, formed in situ from diiodomethane and a zinc-copper couple. This electrophilic carbenoid adds across the double bond of methylenecyclopentane in a concerted fashion, preserving the stereochemistry of the olefin and efficiently forming the strained cyclopropane ring to yield spiro[2.4]heptane.[\[17\]](#)

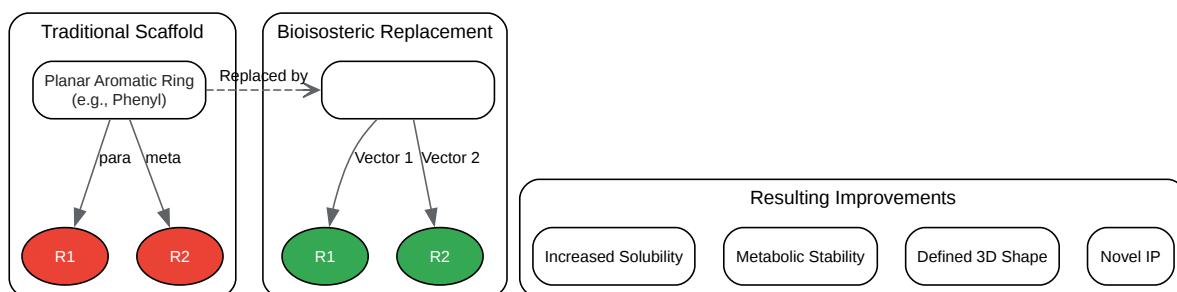
Materials:

- Zinc dust (activated)
- Copper(I) chloride
- Methylenecyclopentane
- Diiodomethane (CH_2I_2)
- Anhydrous diethyl ether
- Saturated aqueous ammonium chloride (NH_4Cl)
- Saturated aqueous sodium bicarbonate (NaHCO_3)
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- Preparation of Zn-Cu Couple: In a flame-dried, three-necked flask equipped with a condenser, mechanical stirrer, and nitrogen inlet, add zinc dust and a small amount of copper(I) chloride. Heat the mixture gently under vacuum and then cool under a nitrogen atmosphere to activate the zinc.
- Reaction Setup: Add anhydrous diethyl ether to the activated Zn-Cu couple. To this slurry, add diiodomethane via a syringe.
- Substrate Addition: Add methylenecyclopentane to the reaction mixture. The reaction is often initiated by gentle heating.
- Reaction Monitoring: The reaction is typically refluxed for several hours. Progress can be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) by observing the disappearance of the starting methylenecyclopentane.
- Workup: Cool the reaction mixture to room temperature. Cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
- Extraction: Transfer the mixture to a separatory funnel. Separate the ethereal layer. Wash the organic layer sequentially with saturated NaHCO₃ and brine.
- Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product, spiro[2.4]heptane, can be purified by distillation.

Caption: Experimental workflow for the synthesis of spiro[2.4]heptane.


Applications in Drug Discovery: A Scaffold for Innovation

The incorporation of spirocyclic motifs into clinical candidates is a rapidly growing trend.^{[2][3]} The spiro[2.4]heptane core offers distinct advantages that address common challenges in drug development.

- Improved Physicochemical Properties: Replacing flat aromatic rings with sp³-rich scaffolds like spiro[2.4]heptane can increase aqueous solubility and decrease metabolic liability, enhancing the overall drug-like properties of a molecule.^[3]

- Enhanced Potency and Selectivity: The rigid three-dimensional structure allows for the precise positioning of pharmacophoric elements into protein binding pockets. This defined orientation can lead to stronger and more selective interactions with the biological target compared to more flexible analogues.[4][18]
- Novel Chemical Space: Spiro[2.4]heptane provides access to novel and patentable chemical space, offering a competitive advantage in drug discovery programs.

Example Application: Bridged spiro[2.4]heptane derivatives have been investigated as potent agonists for the ALX receptor and/or FPRL2, which are G-protein coupled receptors involved in inflammatory responses. The spirocyclic core serves as a rigid scaffold to correctly orient the side chains required for receptor activation, making these compounds promising candidates for treating inflammatory airway diseases.[19][20]

[Click to download full resolution via product page](#)

Caption: Bioisosteric replacement of a planar ring with a 3D spiro[2.4]heptane scaffold.

Conclusion

The spiro[2.4]heptane framework is far more than a chemical curiosity. It is a potent tool for the modern chemist, offering a unique combination of conformational restraint, three-dimensionality, and tunable reactivity. Its physical properties make it amenable to standard synthetic manipulations, while its chemical characteristics, particularly the reactivity of the strained cyclopropane ring and diene derivatives, provide numerous avenues for constructing

complex molecular architectures. As the demand for sp^3 -rich, structurally novel candidates in drug discovery continues to grow, the strategic application of the spiro[2.4]heptane core and its derivatives is poised to play an increasingly vital role in the development of next-generation therapeutics.

References

- A novel entecavir analogue constructing with a spiro[2.4]heptane core structure in the aglycon moiety: Its synthesis and evaluation for anti-hepatitis B virus activity. (n.d.). National Institutes of Health.
- Spiro(2.4)heptane. (n.d.). SpectraBase.
- Chemical Properties of Spiro[2.4]heptane, 1,5-dimethyl-6-methylene- (CAS 62238-24-8). (n.d.). Cheméo.
- spiro[2.4]heptane | CAS#:185-49-9. (2025). Chemsoc.
- Spiro(2.4)heptane. (n.d.). PubChem, National Institutes of Health.
- Spiro[2.4]heptane, 4-methylene-. (n.d.). SpectraBase.
- Spiro[2.4]heptane, 1,1-dichloro-. (n.d.). SpectraBase.
- Spiro[2.4]heptane, 1,5-dimethyl-6-methylene-. (n.d.). NIST WebBook.
- Spiro[2.4]heptane. (n.d.). NIST WebBook, National Institute of Standards and Technology.
- Spiro[2.4]heptane. (n.d.). NIST WebBook, National Institute of Standards and Technology.
- Spiro[2.4]hepta-4,6-dienes: Synthesis and application in organic synthesis. (n.d.). ResearchGate.
- Spiro[2.4]hepta-4,6-dienes: Synthesis and chemical reactions. (1994). Russian Chemical Reviews, ResearchGate.
- Spiroheptane. (n.d.). Wikipedia.
- Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (2025). European Journal of Medicinal Chemistry.
- Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories. (n.d.). Physical Chemistry Chemical Physics, RSC Publishing.
- Catalytic cyclopropanation of spiro[2.4]hepta-4,6-diene with diazomethane. (n.d.). ResearchGate.
- Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. (2021). MDPI.
- The Spirocyclic Surge in Drug Discovery. (2025). Drug Hunter.
- Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. (2023). MDPI.
- Bridged spiro [2.4] heptane derivatives as alx receptor and/or fprl2 agonists. (n.d.). Google Patents.

- Spiro [2.4] heptane-substituted piperazine bridge as ALX receptor agonists. (2014). Google Patents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Spiroheptane - Wikipedia [en.wikipedia.org]
- 2. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drughunter.com [drughunter.com]
- 4. Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications [mdpi.com]
- 5. Spiro[2.4]heptane [webbook.nist.gov]
- 6. Spiro(2.4)heptane | C7H12 | CID 12657448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Spiro[2.4]heptane [webbook.nist.gov]
- 8. spiro[2.4]heptane | CAS#:185-49-9 | Chemsoc [chemsoc.com]
- 9. spectrabase.com [spectrabase.com]
- 10. spectrabase.com [spectrabase.com]
- 11. spectrabase.com [spectrabase.com]
- 12. Spiro[2.4]heptane, 1,5-dimethyl-6-methylene- [webbook.nist.gov]
- 13. Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. A novel entecavir analogue constructing with a spiro[2.4]heptane core structure in the aglycon moiety: Its synthesis and evaluation for anti-hepatitis B virus activity - PMC

[pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]
- 19. WO2010134014A1 - Bridged spiro [2.4] heptane derivatives as alx receptor and/or fprl2 agonists - Google Patents [patents.google.com]
- 20. Spiro [2.4] heptane-substituted piperazine bridge as ALX receptor agonists | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [Physical and chemical characteristics of spiro[2.4]heptane compounds]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b100570#physical-and-chemical-characteristics-of-spiro-2-4-heptane-compounds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com